1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-A]pyrimidine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Urea formation: The final step involves the reaction of the chlorinated intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazo[1,2-A]pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the imidazo[1,2-A]pyrimidine ring.
Reduction: Reduced forms of the imidazo[1,2-A]pyrimidine ring.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: The pathways affected by this compound can include cell signaling, apoptosis, and DNA replication, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazo[1,2-A]pyrimidine derivatives, chlorophenyl ureas, and related heterocyclic compounds.
Uniqueness: The unique combination of the imidazo[1,2-A]pyrimidine ring and the chlorophenyl urea moiety provides distinct chemical and biological properties that are not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H16ClN5O |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]urea |
InChI |
InChI=1S/C20H16ClN5O/c1-13-10-11-26-12-18(25-19(26)22-13)14-2-6-16(7-3-14)23-20(27)24-17-8-4-15(21)5-9-17/h2-12H,1H3,(H2,23,24,27) |
InChI Key |
VNCCGUKWNPPHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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